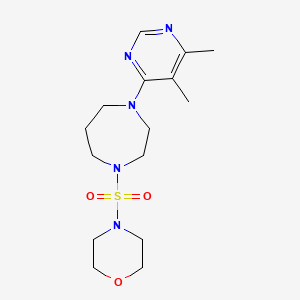![molecular formula C17H17N3OS2 B5579384 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)
2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide" involves multiple steps, including the reaction of benzimidazole derivatives with different chemical agents. For example, derivatives similar to the target compound were synthesized from intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacted with different thiols or thione derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for understanding their chemical behavior. The structure is characterized using various analytical techniques such as NMR, IR, and mass spectrometry. These methods help in determining the arrangement of atoms within the molecule and the presence of different functional groups (Li Ying-jun, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to the formation of novel compounds. These reactions include interactions with alkylating agents, acylation, and condensation reactions. The chemical properties such as reactivity and stability are influenced by the substituents on the benzimidazole ring and the type of functional groups attached to it (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide" and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined through experimental methods and can vary based on the molecular structure and external conditions (Yu et al., 2014).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are significant for understanding their behavior in chemical reactions. These properties are influenced by the electron distribution within the molecule and the presence of electron-donating or withdrawing groups attached to the core structure (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound and its related derivatives have been synthesized through various chemical reactions, involving intermediates like 1,3,4-oxadiazole, thiazole, and benzimidazole moieties. The structural elucidation of these compounds has been achieved using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis. For instance, a study by Li Ying-jun (2012) focused on the NMR study of a novel oxadiazole derivative containing a benzimidazole moiety, providing insights into its structural characteristics through 1H and 13C NMR signals, coupling constants, and tautomeric ratios (Li Ying-jun, 2012).
Antiproliferative and Antimicrobial Activities
Several studies have evaluated the antiproliferative and antimicrobial activities of benzimidazole derivatives. For example, Y. Özkay et al. (2016) synthesized new thiazole–benzimidazole derivatives and assessed their anticancer activity using real-time cell analysis against various cancer cell lines, identifying compounds with selective antiproliferative activity (Özkay, Y., Yurttaş, L., Dikmen, M., & Engür, S., 2016). Additionally, compounds have been synthesized and tested for their antibacterial and antifungal activities, showing significant activity against various microorganisms (Devi, P., Shahnaz, M., & Prasad, D., 2022).
Amplification of Antimicrobial Agents
Some derivatives have been explored for their role as amplifiers of other antimicrobial agents. For instance, D. J. Brown et al. (1978) studied 2-alkylthio derivatives of benzimidazole and their in vitro activities as amplifiers of phleomycin against Escherichia coli, showing varying levels of activity (Brown, D. J., Dunlap, W., Grigg, G., & Danckwerts, L., 1978).
Eigenschaften
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-6-7-14-15(8-11)20-17(19-14)23-10-16(21)18-12-4-3-5-13(9-12)22-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVQJPFTLJCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)


![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)


![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)